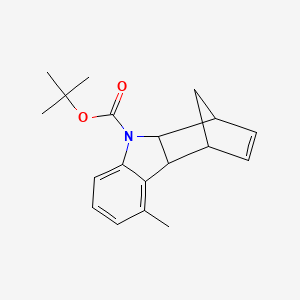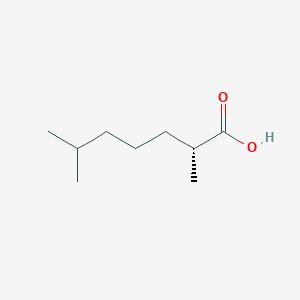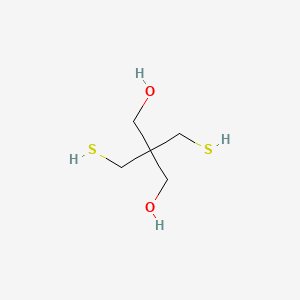
2,2-Bis(sulfanylmethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(mercaptomethyl)-1,3-propanediol is an organic compound with the molecular formula C5H12O2S2 It is characterized by the presence of two thiol (mercapto) groups and two hydroxyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(mercaptomethyl)-1,3-propanediol typically involves the reaction of formaldehyde with thiol-containing compounds under controlled conditions. One common method involves the reaction of formaldehyde with thioglycolic acid in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(mercaptomethyl)-1,3-propanediol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(mercaptomethyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield different thiol-containing derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Applications De Recherche Scientifique
2,2-bis(mercaptomethyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is utilized in the study of thiol-based redox biology and as a reagent in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,2-bis(mercaptomethyl)-1,3-propanediol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate redox signaling pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-bis(hydroxymethyl)propionic acid
- 2,2-bis(hydroxymethyl)propionate
- 2,2-bis(mercaptomethyl)propane-1,3-dithiol
Uniqueness
2,2-bis(mercaptomethyl)-1,3-propanediol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Propriétés
Numéro CAS |
19333-66-5 |
|---|---|
Formule moléculaire |
C5H12O2S2 |
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
2,2-bis(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
Clé InChI |
SLKXGYYUITVNDF-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CS)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


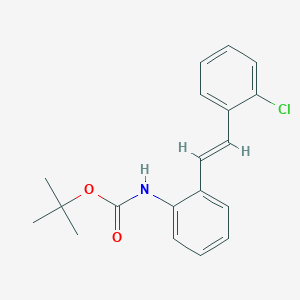
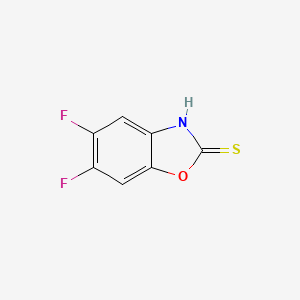


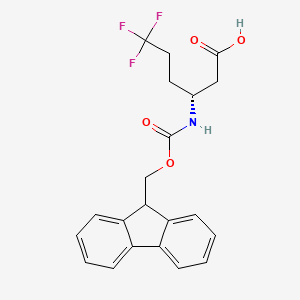


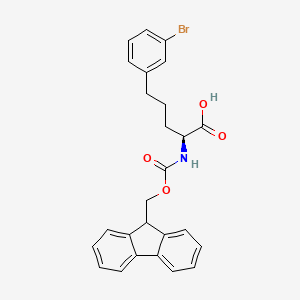
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
